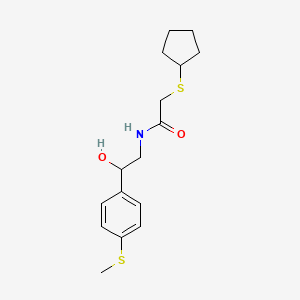
(R)-3-((((9H-Fluorén-9-yl)méthoxy)carbonyl)amino)-4-(p-tolyl)butanoïque acide
Vue d'ensemble
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Fmoc-Phe-OH, is an important synthetic organic compound used widely in biochemical and physiological research. Fmoc-Phe-OH is a derivative of the amino acid phenylalanine and is used as a building block in peptide synthesis. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. Fmoc-Phe-OH is a versatile molecule and has been used in a wide range of research applications. In
Applications De Recherche Scientifique
Synthèse des β-acides aminés
Le composé est utilisé dans la synthèse des β-acides aminés N-Fmoc-protégés. Le protocole d'Arndt-Eistert est appliqué en partant d'α-acides aminés N-Fmoc-protégés disponibles dans le commerce, ce qui conduit à des β-acides aminés N-Fmoc-protégés énantiomériquement purs en seulement deux étapes et avec un rendement élevé .
Fabrication de matériaux fonctionnels
Les acides aminés modifiés par Fmoc et les peptides courts sont des blocs de construction bio-inspirés simples pour la fabrication de matériaux fonctionnels. L'hydrophobie et l'aromaticité inhérentes du groupement Fmoc favorisent l'association des blocs de construction, ce qui est crucial pour l'auto-organisation de ces molécules fonctionnelles .
Synthèse chimique des peptides
Le groupe Fmoc joue un rôle important dans la synthèse chimique des peptides. Son développement et son intégration dans les méthodes de synthèse actuelles sont considérés comme une étape importante dans l'histoire de la synthèse chimique des peptides. Le groupe Fmoc permet une synthèse très rapide et très efficace des peptides, y compris ceux de taille et de complexité significatives .
Développement de procédés de synthèse chimique des peptides verts
Le groupe Fmoc a été adapté pour répondre au besoin de procédés de synthèse chimique des peptides plus verts. Cela fait partie de l'effort continu pour rendre les procédés chimiques plus respectueux de l'environnement .
Synthèse des peptides assistée par micro-ondes
Le composé est utilisé dans la synthèse des peptides assistée par micro-ondes. Cette méthode étudie l'utilisation de la 4-méthylpipéridine (4MP) ou de la pipérazine (PZ) pour l'élimination du Fmoc, en comparant leur efficacité avec l'utilisation de la pipéridine (PP) .
Bio-modélisation
Les acides aminés modifiés par Fmoc et les peptides courts peuvent être utilisés pour la bio-modélisation. Cela implique l'utilisation de molécules biologiques comme modèles pour créer des nanostructures et des matériaux .
Mécanisme D'action
Target of Action
It is known that fmoc-protected amino acids are commonly used in peptide synthesis, suggesting that their targets could be various proteins or enzymes depending on the specific peptide being synthesized .
Mode of Action
The Fmoc group serves as a protective group for amines in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the peptide being synthesized. The Fmoc group itself is involved in the process of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptide being synthesized. In general, the introduction and subsequent removal of the Fmoc group allow for the stepwise addition of amino acids in peptide synthesis, enabling the creation of peptides with specific sequences and structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is base-labile, so the presence of bases can lead to its removal . Additionally, the reaction conditions used in peptide synthesis, such as temperature and solvent, can also impact the compound’s action and the overall yield of the peptide product .
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDVZCEZPHDPY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269398-86-9 | |
| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



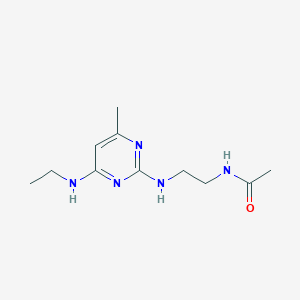
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
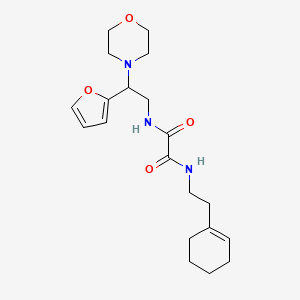
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)
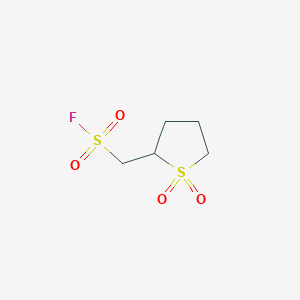
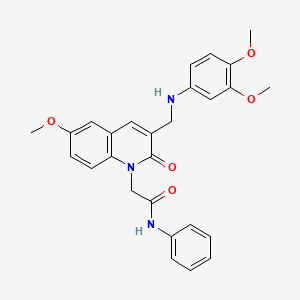
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)
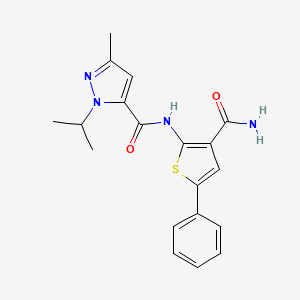
![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
